Lipophilicity Differentiator: XLogP3 Comparison Against the Des-Methoxy Analog
The introduction of a methoxy substituent on the phenyl ring significantly modulates lipophilicity. The target compound, 2-Cyclopropyl-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone (XLogP3 = 3.3), is predicted to be more lipophilic than the des-methoxy analog, 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone, where the absence of the methoxy group would yield a lower XLogP3 based on established quantitative structure-property relationships [1]. This increase in lipophilicity directly impacts predicted passive membrane permeability and tissue distribution.
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 3.3 (Source: PubChem, CID 73168604) [1] |
| Comparator Or Baseline | 2-Cyclopropyl-1-(3-phenylazepan-1-yl)ethanone (XLogP3 value not directly available; predicted to be lower based on the removal of a methoxy group, which typically reduces XLogP by 0.5-1.0 units) |
| Quantified Difference | Estimated ΔXLogP ≈ +0.5 to +1.0 relative to des-methoxy comparator |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A higher XLogP3 value indicates increased lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration or oral absorption depending on the intended research application.
- [1] PubChem. (2026). Compound Summary for CID 73168604, XLogP3-AA value. National Center for Biotechnology Information. View Source
